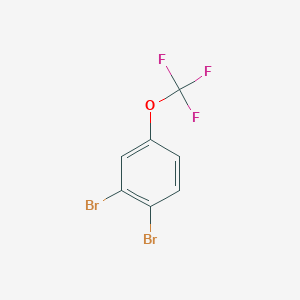

1,2-Dibromo-4-(trifluoromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWYCVQUIRYXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1682-06-0 | |

| Record name | 1682-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance critical pharmacokinetic properties. It can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate binding affinity to biological targets.[1] The compound this compound serves as a quintessential building block, offering a trifluoromethoxy-functionalized benzene ring equipped with two vicinal bromine atoms. This arrangement provides medicinal chemists with versatile handles for subsequent cross-coupling reactions, enabling the efficient construction of complex molecular architectures found in many potent drug candidates.[2]

This guide provides a detailed, mechanistically-grounded overview of a reliable synthetic route to this compound, designed for practical application in a research and development setting. We will delve into the causality behind experimental choices, provide robust protocols, and offer insights for troubleshooting and optimization.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most strategically approached via a two-step sequence starting from the commercially available 4-(trifluoromethoxy)aniline. The core challenge lies in the regioselective introduction of two bromine atoms onto the aromatic ring. A direct dibromination approach is often difficult to control and may lead to a mixture of isomers.

Our strategy hinges on a controlled, stepwise introduction of the bromine atoms:

-

Step 1: Regioselective Monobromination. We first introduce a single bromine atom onto the starting aniline. The powerful ortho-, para-directing nature of the amino group will be leveraged to install the first bromine at the C2 position.

-

Step 2: Diazotization and Sandmeyer Reaction. The remaining amino group is then converted into a diazonium salt, a highly versatile intermediate.[1][3] This salt is subsequently displaced by a second bromine atom using a copper(I) bromide-catalyzed Sandmeyer reaction, a classic and robust method for installing halides on an aromatic ring.[4][5][6]

This two-step pathway ensures high regioselectivity and provides a reliable route to the desired 1,2-dibromo substitution pattern.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline

Expertise & Rationale: Controlling Regioselectivity

The first step is a classic electrophilic aromatic substitution. The starting material, 4-(trifluoromethoxy)aniline, possesses a strongly activating, ortho-, para-directing amino group (-NH₂) and a deactivating, ortho-, para-directing trifluoromethoxy group (-OCF₃). The activating influence of the amino group dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho to it (C2 and C6).

Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination, producing dibromo or even tribromo byproducts.[7] N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[7][8] NBS is a solid, making it easier and safer to handle than liquid bromine. More importantly, it provides a slow, controlled release of the bromine electrophile, which significantly enhances the selectivity for the desired mono-brominated product.[7]

Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves both the aniline substrate and NBS, ensuring a homogeneous reaction mixture.[8][9]

Experimental Protocol 1: Monobromination

Materials and Equipment:

-

4-(trifluoromethoxy)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice-salt bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of aniline).

-

Cooling: Cool the solution to 0°C using an ice-salt bath with vigorous stirring under a nitrogen atmosphere.

-

Reagent Addition: Dissolve NBS (1.0 eq) in a minimal amount of anhydrous DMF and add it to a dropping funnel. Add the NBS solution dropwise to the cooled aniline solution over 1 hour, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash it twice with brine to remove the DMF and succinimide byproduct.[7][8]

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-4-(trifluoromethoxy)aniline.[7]

Data Summary: Key Intermediates

| Compound | Formula | Mol. Weight ( g/mol ) | Form | Boiling Point (°C) | Ref. |

| 4-(trifluoromethoxy)aniline | C₇H₆F₃NO | 177.13 | Liquid | 82-84 / 15 mmHg | |

| 2-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | Solid | 209 (lit.) | [10][11] |

Part 2: Synthesis of this compound via Sandmeyer Reaction

Expertise & Rationale: The Power of Diazonium Salts

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to substitute an amino group with a wide variety of nucleophiles, including halides.[4][6][12] The reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr).[3][13] This converts the amino group into an aryldiazonium salt (-N₂⁺). This step is critically temperature-sensitive; aqueous diazonium salts are unstable and can decompose at elevated temperatures.[14] Therefore, maintaining a temperature between 0-5°C is paramount to prevent premature decomposition and side reactions.[1][15]

-

Copper-Catalyzed Substitution: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes a single-electron transfer to the diazonium salt, which then expels dinitrogen gas (N₂) to form an aryl radical. This radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[4]

Caption: The two-stage mechanism of the Sandmeyer reaction.

Experimental Protocol 2: Sandmeyer Reaction

Materials and Equipment:

-

2-Bromo-4-(trifluoromethoxy)aniline

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Beakers, flasks, magnetic stirrer, dropping funnel

-

Ice-salt bath

Procedure:

-

Diazotization: a. In a beaker, dissolve 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq) in 48% hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.[15] b. In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water. Cool this solution in the ice bath. c. Slowly add the cold NaNO₂ solution dropwise to the aniline solution, maintaining the temperature below 5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. d. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

-

Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0°C. b. Slowly and carefully add the cold diazonium salt solution to the vigorously stirred CuBr solution.[15] Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether. b. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove residual acid. c. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. d. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Data Summary: Final Product

| Compound | Formula | Mol. Weight ( g/mol ) | CAS Number | Ref. |

| This compound | C₇H₃Br₂F₃O | 319.90 | 1682-06-0 |

Safety Considerations

-

Brominating Agents: Both Br₂ and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. It is critical to keep them in a cold aqueous solution and use them immediately after preparation. Never allow the solution to warm up uncontrolledly or evaporate to dryness.

-

Acid Handling: Concentrated acids like HBr are highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on fundamental reactions in organic chemistry. By employing a strategic, two-step sequence of regioselective bromination followed by a Sandmeyer reaction, researchers can reliably access this valuable building block. The trifluoromethoxy moiety it carries is a privileged functional group in drug discovery, making this synthetic route highly relevant for professionals in pharmaceutical and agrochemical research. Careful control of reaction conditions, particularly temperature during the diazotization step, is key to achieving high yields and purity.

References

- Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.

- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.

- 4-Bromo-3-(trifluoromethyl)aniline synthesis. ChemicalBook.

- 2-Bromo-4-(trifluoromethoxy)aniline 98. Sigma-Aldrich.

- Sandmeyer reaction. Wikipedia.

- Sandmeyer-type reaction as an altern

- Recent trends in the chemistry of Sandmeyer reaction: a review.

- The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.

- Sandmeyer Reaction.

- Sandmeyer Reaction. Organic Chemistry Portal.

- 2-Bromo-4-(trifluoromethoxy)aniline | CAS 175278-17-8. Santa Cruz Biotechnology.

- 2-Bromo-4-(trifluoromethoxy)aniline 98. Sigma-Aldrich.

- Diazotis

- The diazotization process.

- Diazotiz

- This compound | 1682-06-0. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scbt.com [scbt.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Versatile Building Block for Modern Chemistry

An In-depth Technical Guide to 1,2-Dibromo-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications

This compound (CAS No. 1682-06-0) is a halogenated aromatic compound that serves as a highly functionalized building block for researchers in medicinal chemistry, materials science, and drug discovery.[1][2] Its unique substitution pattern, featuring vicinal bromine atoms and an electronically-demanding trifluoromethoxy group, offers a powerful platform for constructing complex molecular architectures. The two bromine atoms provide orthogonal handles for sequential and site-selective cross-coupling reactions, while the trifluoromethoxy (-OCF₃) group is a key pharmacophore known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of drug candidates.[3][4]

This guide provides a comprehensive technical overview of this compound, consolidating its known properties with expert analysis of its synthetic potential and applications. As publicly available experimental data for this specific isomer is limited, this document synthesizes information from commercial suppliers with reasoned extrapolations from closely related analogues to provide a practical and scientifically grounded resource for laboratory professionals.

Molecular and Physicochemical Properties

The core identity of this compound is well-established.[1][5] However, a complete, experimentally verified dataset of its physical properties is not extensively published. The following table summarizes its fundamental molecular characteristics and provides expected values for its physical properties based on analysis of related compounds.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 1682-06-0 | [1][2][6][7] |

| Molecular Formula | C₇H₃Br₂F₃O | [1][5] |

| Molecular Weight | 319.90 g/mol | [1] |

| Purity (Commercial) | ≥98% | [1] |

| Appearance | Expected: Colorless to pale yellow liquid or low-melting solid | Based on isomers like 1-Bromo-4-(trifluoromethoxy)benzene.[8] |

| Boiling Point | Expected: >200 °C at 760 mmHg | Extrapolated from related dibrominated benzenes and trifluoromethoxy-substituted aromatics. |

| Density | Expected: ~1.9 - 2.1 g/cm³ at 25 °C | Higher than monobrominated analogs (e.g., 1.622 g/mL for 1-bromo-4-(trifluoromethoxy)benzene) due to the second bromine atom. |

| Solubility | Expected: Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Toluene); Insoluble in water. | Typical for halogenated aromatic compounds. |

| XLogP3 | 4.5 | A computed value indicating high lipophilicity, beneficial for CNS-targeting drugs. |

Synthesis and Spectroscopic Characterization

While specific published protocols for the synthesis of this compound are scarce, a logical and efficient synthetic route can be proposed based on established aromatic substitution methodologies.

Proposed Synthetic Workflow

The most direct approach involves the electrophilic bromination of a suitable precursor, such as 4-(trifluoromethoxy)aniline or 1-bromo-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is a moderately deactivating, ortho, para-directing group. Starting with 1-bromo-4-(trifluoromethoxy)benzene, the bromine atom is also ortho, para-directing. Their combined directing effects would favor substitution at the positions ortho to the -OCF₃ group.

Step-by-Step Protocol (Hypothetical)

-

Reaction Setup: To a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent like dichloromethane (DCM) or carbon tetrachloride, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃) or a strong protic acid like sulfuric acid.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at 0-5 °C to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product in vacuo. Purify the residue using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to separate the desired 1,2-dibromo isomer from other potential isomers (e.g., 2,5-dibromo).

Expected Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three signals in the aromatic region (approx. 7.0-8.0 ppm). The proton at C5 (between the two bromines) would likely be the most downfield, appearing as a doublet. The protons at C3 and C6 would appear as a doublet and a doublet of doublets, respectively, with coupling constants characteristic of aromatic systems.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the -OCF₃ group will be significantly influenced by the fluorine atoms, likely showing a quartet. The two carbons bonded to bromine will be shifted downfield.

-

¹⁹F NMR: A single, sharp singlet is expected around -58 to -64 ppm, characteristic of the -OCF₃ group.[9][10]

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks with a ~1:2:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 318, 320, and 322.

Reactivity and Synthetic Utility

The true value of this compound lies in its potential for selective chemical transformations, making it a versatile intermediate.

Site-Selective Cross-Coupling Reactions

The electronic and steric differences between the two bromine atoms (C1 vs. C2) create an opportunity for site-selective cross-coupling reactions. The C-Br bond at the C1 position, being ortho to the electron-withdrawing -OCF₃ group, is generally more activated towards oxidative addition in palladium-catalyzed cycles (e.g., Suzuki, Stille, Sonogashira couplings) compared to the C-Br bond at C2. This differential reactivity allows for a stepwise functionalization of the aromatic ring.

Experimental Rationale: A researcher can perform a Suzuki-Miyaura coupling using carefully controlled conditions (e.g., a specific palladium catalyst, lower temperature, 1.0 eq of boronic acid) to favor reaction at the more activated C1 position. After isolation of the mono-arylated product, a second, different boronic acid can be coupled at the C2 position under more forcing conditions, enabling the synthesis of complex, unsymmetrical biaryl structures.[11][12]

Role of the Trifluoromethoxy Group

The -OCF₃ group is a bioisostere of other functional groups and is highly prized in drug design for several reasons:[4][13]

-

Enhanced Lipophilicity: It significantly increases the molecule's fat-solubility, which can improve its ability to cross the blood-brain barrier or other cellular membranes.

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

-

Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.

Applications in Drug Discovery and Beyond

Given its structural motifs, this compound is an ideal starting material for synthesizing novel compounds in several research areas:

-

Pharmaceutical Intermediates: It is a key precursor for creating libraries of novel small molecules for high-throughput screening. The dibromo functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).[8]

-

Agrochemicals: The trifluoromethoxy group is a common feature in modern pesticides and herbicides, suggesting the utility of this compound as a scaffold in agrochemical research.

-

Materials Science: Polyhalogenated aromatic compounds are precursors for organic electronic materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. The polarity and rigidity imparted by the -OCF₃ group can be exploited to fine-tune material properties.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on data for closely related isomers and analogs, the following precautions are strongly advised:[14][15][16][17]

-

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Acute Toxicity (Oral, Category 4): May be harmful if swallowed.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

-

-

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors or mists.

-

Ground and bond containers when transferring material to prevent static discharge.[16]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[15]

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound represents a strategic and versatile chemical intermediate. While detailed experimental characterization is not yet prevalent in public literature, its structure offers clear and predictable pathways for advanced chemical synthesis. Its capacity for selective functionalization via cross-coupling, combined with the favorable pharmacokinetic properties imparted by the trifluoromethoxy group, positions it as a valuable tool for researchers aiming to develop next-generation pharmaceuticals, agrochemicals, and functional materials. As with any specialized chemical, proper handling and safety precautions are paramount.

References

-

Alachem Co., Ltd. 1682-06-0 | Bromofluorotrifluoromethoxybenzene. [Link]

-

Arctom. CAS NO. 1682-06-0 | this compound. [Link]

-

The Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]

-

PubChem. 2,4-Dibromo-1-(trifluoromethoxy)benzene | C7H3Br2F3O | CID 54309454. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

LookChem. Cas 407-14-7,1-Bromo-4-(trifluoromethoxy)benzene. [Link]

-

PubChem. 1,4-Dibromo-2-(trifluoromethyl)benzene | C7H3Br2F3 | CID 82108. [Link]

-

Cheméo. Chemical Properties of Benzene, 1,4-dibromo-2,3,5,6-tetrafluoro- (CAS 344-03-6). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]

-

PubChem. 1,2-Dibromo-4-fluorobenzene | C6H3Br2F | CID 75402. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304. [Link]

-

PubChem. 4-Bromo-1,2-bis(trifluoromethyl)benzene | C8H3BrF6 | CID 4737631. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

NIST. 1,2-Dibromo-4,5-methylenedioxybenzene - Mass spectrum. [Link]

-

NIST. Benzene, 1-bromo-4-(trifluoromethyl)- - Mass spectrum. [Link]

-

SpectraBase. 1,2-Dibromo-4,5-difluorobenzene - Optional[19F NMR]. [Link]

-

Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents.

-

SAGE Journals. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. 1682-06-0 | Bromofluorotrifluoromethoxybenzene - Alachem Co., Ltd. [alachem.co.jp]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. halochem.com [halochem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 1682-06-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. lookchem.com [lookchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jelsciences.com [jelsciences.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 [sigmaaldrich.com]

An In-depth Technical Guide to 1,2-Dibromo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-4-(trifluoromethoxy)benzene, a key fluorinated building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and materials science. Safety protocols for handling and disposal are also outlined to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design. It is a highly lipophilic and metabolically stable electron-withdrawing group that can enhance a molecule's membrane permeability, metabolic stability, and binding affinity to biological targets. This compound, with its unique combination of a trifluoromethoxy group and two bromine atoms on an aromatic ring, serves as a versatile intermediate for the synthesis of complex organic molecules. The two bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures.[1]

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 1682-06-0

-

Molecular Formula: C₇H₃Br₂F₃O

-

Molecular Weight: 319.90 g/mol

-

Appearance: Expected to be a colorless to light-yellow liquid or solid.

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 319.90 g/mol | Calculated |

| XLogP3 | 4.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 319.84822 Da | PubChem |

| Monoisotopic Mass | 317.85027 Da | PubChem |

| Topological Polar Surface Area | 9.2 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Diazotization of 4-(trifluoromethoxy)aniline: The amino group of 4-(trifluoromethoxy)aniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid).

-

Sandmeyer-type Reaction: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with a copper(I) bromide catalyst to introduce the two bromine atoms onto the aromatic ring. The ortho- and para-directing effect of the trifluoromethoxy group would favor the formation of the 1,2-dibromo isomer.

Caption: Proposed synthesis of this compound.

Causality in Experimental Choices

-

Low Temperature for Diazotization: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Copper(I) Bromide Catalyst: Copper(I) bromide is a classic and effective catalyst for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a bromine atom.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm), likely showing complex splitting patterns due to the three adjacent protons. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet for the -OCF₃ group. |

| Mass Spec. | A molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its two bromine atoms, which can be selectively functionalized through various cross-coupling reactions. This allows for the sequential introduction of different substituents, making it a valuable building block for creating complex molecules.[1][2]

Cross-Coupling Reactions

The bromine atoms can participate in a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Reactivity of this compound.

Applications in Drug Discovery

The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates. This compound serves as a key starting material for the synthesis of various pharmaceutical intermediates. The ability to selectively functionalize the two bromine atoms allows for the creation of a diverse library of compounds for screening and lead optimization.[1]

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be taken when handling this compound. While specific toxicological data for this compound is limited, information from related brominated and fluorinated aromatic compounds suggests that it should be handled with care.

Hazard Identification

Based on analogous compounds, potential hazards include:

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling.

Accidental Release and Disposal

-

Spill: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a trifluoromethoxy group and two reactive bromine atoms makes it an important intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, reactivity, and safe handling, which will be beneficial for researchers and professionals working with this compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- SAFETY DATA SHEET: 1-Bromo-4-(trifluoromethoxy)benzene. (2025, December 19). Fisher Scientific.

-

The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for 1,2-Dibromo-4-(trifluoromethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Hazard Profile Synthesis

Identification

| Property | Value |

| Chemical Name | 1,2-Dibromo-4-(trifluoromethoxy)benzene |

| Molecular Formula | C₇H₃Br₂F₃O |

| Molecular Weight | 319.90 g/mol |

| Structure | OFFFBrBr |

Rationale for Hazard Profile Synthesis

-

Dibromobenzene: Halogenated aromatic compounds are known skin and eye irritants.

-

Trifluoromethoxy Group: This group can influence the compound's reactivity and metabolic profile.

-

Overall Structure: The combination of these groups suggests the substance should be handled as a hazardous compound, with particular attention to dermal, ocular, and inhalation routes of exposure.

Predicted Hazard Classification (GHS)

Based on data from analogous compounds like 1,2-dibromo-4-(trifluoromethyl)benzene and 1,2-dibromo-4-fluorobenzene, a conservative GHS classification is proposed.[1][2] This approach ensures that safety measures are commensurate with the highest potential risk.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2][3]

-

Acute Toxicity (Oral, Dermal, Inhalation): While not definitively classified, it should be handled as potentially harmful if swallowed, in contact with skin, or if inhaled.[2]

Physical and Chemical Properties

Quantitative data for the target compound is scarce. The table below includes data from a close structural analog, 1,2-Dibromo-4-(trifluoromethyl)benzene, to provide a reasonable estimation for handling and storage considerations.[5]

| Property | Estimated Value (based on C₇H₃Br₂F₃) | Source |

| Molecular Weight | 303.9 g/mol | [1][5] |

| Boiling Point | 102-104 °C (at 10 mmHg) | [5] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred |

Core Safety Protocols and Risk Mitigation

The guiding principle for handling compounds with incomplete safety data is ALARA (As Low As Reasonably Achievable). All exposure should be minimized through a combination of engineering controls, personal protective equipment, and rigorous handling protocols.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are rapidly diluted and exhausted.[6][7]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but they must be inspected before use and changed immediately if contamination is suspected.[3]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][6]

-

Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[4] Closed-toe shoes are required.[6]

Safe Handling and Storage Protocol

Protocol: Handling the Reagent

-

Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned.

-

Transfer: Use chemically compatible spatulas or pipettes for transfers. Avoid generating dust or aerosols.

-

Housekeeping: Clean any spills immediately, as detailed in Section 5. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

-

Heating: If heating is required, be aware that vapor/air mixtures can be explosive upon intense warming.[4] Use controlled heating methods like oil baths and ensure the setup is within the fume hood.

Storage:

-

Store in a tightly closed, properly labeled container.[3][4]

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][6][7]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[8][9] Do not store near combustible materials.[6]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following workflow and procedures should be clearly posted and understood by all personnel.

Caption: Emergency response workflow following an exposure event.

First-Aid Measures:

-

Inhalation: Move the person to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][11] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Spill Management and Waste Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be treated as hazardous waste.

Waste Disposal

All materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[3]

Caption: Logical flow for proper hazardous waste segregation.

Toxicological Profile (Inferred)

While specific toxicological studies on this compound are not available, the following effects can be inferred from its structural class:

-

Irritation: The presence of two bromine atoms on the aromatic ring strongly suggests it will be irritating to the skin, eyes, and respiratory system.[2] Direct contact should be avoided.

-

Systemic Effects: Halogenated aromatic compounds can have various systemic effects. Acute exposure may lead to symptoms like headache, dizziness, or nausea.[10] There is no data available on chronic exposure, carcinogenicity, or mutagenicity, so exposure should be minimized at all times.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. In the absence of a specific SDS, a safety protocol built on the analysis of its structural analogues provides a robust framework for risk mitigation. Adherence to the engineering controls, PPE requirements, and handling procedures outlined in this guide is paramount for ensuring the safety of all laboratory personnel.

References

-

1,2-Dibromo-4-(trifluoromethyl)benzene. American Elements.[Link]

-

Safety Data Sheet for 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. Angene Chemical.[Link]

-

Bromine Safety & Standard Operating Procedures. Kansas State University.[Link]

-

Bromine | Chemical Emergencies. CDC.[Link]

-

Incident management: brominated flame retardants. GOV.UK.[Link]

-

Guidance at the Scene of an Incident. BromAid.[Link]

-

1,2-Dibromo-4-fluorobenzene. PubChem.[Link]

-

1,4-DIBROMO-2-(TRIFLUOROMETHYL)BENZENE. gsrs.[Link]

-

Chemical Storage and Handling Recommendations. NY.Gov.[Link]

-

Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs.[Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.[Link]

-

Safe handling and storage of chemicals. Sciencemadness Wiki.[Link]

-

Chemical Handling and Storage Section 6. University of Toronto Scarborough.[Link]

-

GHS Hazardous Chemical Information List. Safe Work Australia.[Link]

-

GHS Classification Search Tool. ChemRadar.[Link]

-

GHS Classification Summary. PubChem.[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1,2-Dibromo-4-fluorobenzene | C6H3Br2F | CID 75402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 7657-08-1 CAS MSDS (1,2-DIBROMO-4-TRIFLUOROMETHYL-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. fishersci.com [fishersci.com]

- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 11. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

physical properties of 1,2-Dibromo-4-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-4-(trifluoromethoxy)benzene

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, halogenated aromatic compounds serve as critical building blocks. This compound is one such compound, distinguished by its unique substitution pattern: two adjacent bromine atoms and a trifluoromethoxy group. This arrangement imparts specific reactivity and physical characteristics that are of significant interest to medicinal chemists and materials scientists. Understanding its core physical properties is not merely an academic exercise; it is fundamental to its application in designing novel molecular entities, predicting its behavior in reaction media, and ensuring its safe handling and storage. This guide provides a detailed examination of the key physical and spectroscopic properties of this compound, grounded in established analytical techniques.

Chemical Identity and Molecular Structure

For absolute clarity in research and development, precise identification is paramount. This compound is registered under CAS Number 1682-06-0 [1]. Its molecular structure and formula dictate its fundamental properties.

-

Molecular Formula: C₇H₃Br₂F₃O[1]

-

Synonyms: While less common, it may be referred to by its IUPAC name or variations thereof.

-

Molecular Weight: 319.90 g/mol

The spatial arrangement of its constituent atoms is visualized below.

Caption: Experimental workflow for boiling point determination.

Melting Point Determination (Hypothetical for a Solid Analogue)

While this compound is likely a liquid, understanding melting point determination is crucial for characterizing solid derivatives or impurities. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities depress and broaden this range. [2] Causality and Principle: Melting involves overcoming the intermolecular forces holding a crystal lattice together. This requires a specific amount of thermal energy, corresponding to a characteristic temperature. The process is observed by heating a small, powdered sample in a capillary tube and recording the temperature range from the first appearance of liquid to complete liquefaction. [3][4] Detailed Protocol:

-

Sample Preparation: Finely powder a small amount of the solid compound. [5]2. Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount of sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm. [2]3. Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp). 4. Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute for an accurate reading. [2]5. Observation & Recording: Record the temperature (T₁) when the first drop of liquid appears and the temperature (T₂) when the entire sample becomes a clear liquid. The melting point is reported as the range T₁–T₂. [5]

Spectroscopic Characterization Protocols

Spectroscopy is indispensable for confirming the molecular structure and purity of a compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds by mapping the carbon and hydrogen framework. [6] Causality and Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field. The energy required to "flip" them between these states is measured, and this energy is highly sensitive to the local electronic environment of each nucleus. [7]This provides information on the number of different types of protons, their neighbors (via spin-spin splitting), and their chemical nature (via chemical shift). [6] Sample Preparation Protocol:

-

Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer. [7][8]3. Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube. [8]4. Analysis: Cap the NMR tube and place it in the spectrometer's sample holder (spinner). The instrument will then acquire the data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy excels at identifying the functional groups present in a molecule.

Causality and Principle: Chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes (stretching, bending). [9][10]An FTIR spectrometer measures this absorption, producing a spectrum where peaks correspond to specific functional groups (e.g., C-O, C-Br, aromatic C-H). [11] Attenuated Total Reflectance (ATR) Protocol:

-

Background Scan: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum. [12]2. Sample Application: Place one or two drops of the liquid sample directly onto the ATR crystal, ensuring it is fully covered. [12][13]3. Sample Scan: Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. [13]4. Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe to prepare for the next sample. [13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. [14][15] Causality and Principle: The technique involves ionizing a molecule (e.g., via electrospray ionization - ESI) to create a charged species. [14]This ion is then accelerated through a magnetic or electric field, and its mass-to-charge ratio (m/z) is precisely measured. [15]This allows for the determination of the molecular weight with high accuracy.

Sample Preparation Protocol (for ESI-MS):

-

Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile. [16]2. Dilution: Create a dilute working solution by taking a small aliquot (e.g., 10-100 µL) of the stock solution and diluting it into 1 mL of the same solvent. The final concentration should be in the low µg/mL range. [16]3. Filtration: If any precipitate is observed, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's delicate tubing. [16]4. Vial Transfer: Transfer the final, clear solution to an appropriate autosampler vial for analysis.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care.

-

Hazard Statements: A related compound, 1,2-Dibromo-4-(trifluoromethyl)benzene, is associated with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life). [17]* Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [18][19]Store containers tightly closed in a cool, dry place. [20]

Conclusion

This compound is a specialized halogenated aromatic compound with distinct physical properties derived from its unique substitution pattern. While likely a liquid at room temperature, its definitive characterization relies on a suite of established analytical techniques. The protocols for determining its boiling point and for obtaining its spectroscopic fingerprint (NMR, FTIR, MS) provide the necessary framework for researchers to verify its identity, assess its purity, and confidently employ it in further synthetic applications. Adherence to rigorous safety protocols is essential for its responsible use in the laboratory.

References

- BLD Pharm. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene.

- University of Calgary. (n.d.). Melting point determination.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- Filo. (2025). Experiment: Determining the Boiling Points of Organic Compounds.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?.

- Studylib. (n.d.). Melting Point Determination Lab Protocol.

- American Elements. (n.d.). 1,2-Dibromo-4-(trifluoromethyl)benzene.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- University of Babylon. (2021). Experimental No. (2) Boiling Point.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.). Determination of Melting Point.

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- PubChem. (n.d.). 2,4-Dibromo-1-(trifluoromethoxy)benzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene 99%.

- Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment).

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy.

- University of Oxford Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- PubChem. (n.d.). 1,4-Dibromo-2-(trifluoromethyl)benzene.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- springerprofessional.de. (n.d.). Experimental Approaches of NMR Spectroscopy.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- BLD Pharm. (n.d.). 1-Bromo-4-(trifluoromethyl)benzene.

- Thermo Fisher Scientific. (n.d.). FTIR Educational Experiment Package Volume 2.

- lookchem. (n.d.). Cas 407-14-7,1-Bromo-4-(trifluoromethoxy)benzene.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- University of Nottingham. (2017). How to Prepare and Run a NMR Sample.

- gsrs. (n.d.). 1,4-DIBROMO-2-(TRIFLUOROMETHYL)BENZENE.

- Refubium. (n.d.). Chapter 2 Techniques and Experimental Setup.

- Proteintech. (n.d.). Tips and tricks for successful MASS spec experiments.

- PubChem. (n.d.). 1,2-Dibromo-4-fluorobenzene.

- Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.

- Angene Chemical. (2025). Safety Data Sheet.

- Apollo Scientific. (2023). 1-Bromo-4-(trifluoromethoxy)benzene Safety Data Sheet.

- PMC. (n.d.). Mass Spectrometry Coupled Experiments and Protein Structure Modeling Methods.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene.

- Sigma-Aldrich. (n.d.). This compound.

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

- 1. This compound | 1682-06-0 [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. studylib.net [studylib.net]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. azolifesciences.com [azolifesciences.com]

- 8. m.youtube.com [m.youtube.com]

- 9. amherst.edu [amherst.edu]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Mass Spectrometry Coupled Experiments and Protein Structure Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. americanelements.com [americanelements.com]

- 18. angenechemical.com [angenechemical.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Coupling of 1,2-Dibromo-4-(trifluoromethoxy)benzene

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide focuses on a particularly valuable, yet challenging, substrate: 1,2-Dibromo-4-(trifluoromethoxy)benzene . This molecule is an attractive building block for creating complex biaryl and polyaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3]

Its synthetic utility is derived from three key features:

-

Two Ortho Bromine Atoms: Offering the potential for sequential, site-selective functionalization to build molecular complexity in a controlled manner.

-

A Strong Electron-Withdrawing Group (-OCF₃): This group significantly influences the electronic properties of the aromatic ring, activating the carbon-bromine bonds for oxidative addition.[4]

-

Potential for Regiocontrol: The electronic and steric differences between the two bromine atoms allow for selective mono-arylation before proceeding to a second, different coupling, opening pathways to unsymmetrical terphenyl derivatives.

This document provides a deep dive into the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for performing both selective mono- and double Suzuki couplings on this substrate.

The Engine of C-C Bond Formation: The Suzuki Coupling Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any Suzuki reaction. The process is a catalytic cycle centered on a palladium complex, which seamlessly transitions between Pd(0) and Pd(II) oxidation states through three fundamental steps.[2][4][5]

-

Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide. This is often the rate-determining step of the entire process.[1][2] The presence of the electron-withdrawing -OCF₃ group on our substrate accelerates this step by making the aryl halide more electrophilic.[4][6]

-

Transmetalation: In this phase, the organic moiety from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the ligand exchange on the palladium center.[1][7][8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex couple. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][9]

Strategic Considerations for Coupling with this compound

The Crucial Question of Regioselectivity

When attempting a mono-coupling, predicting which bromine atom reacts first is essential. The outcome is a balance of electronic and steric factors.

-

Electronic Effects: The -OCF₃ group exerts a strong electron-withdrawing effect, activating both C-Br bonds towards oxidative addition. The effect is stronger at the ortho position (C1-Br) and para position, and slightly weaker at the meta position (C2-Br).

-

Steric Hindrance: The C1-Br is significantly more sterically hindered, being flanked by the -OCF₃ group and the C2-Br. The C2-Br is less encumbered.

Optimizing the Reaction Components

The success of the coupling hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

| Component | Recommendation for this compound | Rationale |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively, that are reliably reduced in situ to the active Pd(0) catalyst.[5][12] For challenging couplings, Pd₂(dba)₃ is often preferred. |

| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands are critical.[13][14] They accelerate both the oxidative addition of the electron-deficient aryl bromide and the final reductive elimination step, preventing catalyst decomposition and improving yields.[13][15][16] |

| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong base is required to facilitate the transmetalation by forming the active boronate species.[9] K₃PO₄ is often effective for less reactive or sterically hindered partners. |

| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A polar aprotic solvent mixed with water is standard.[9] The water is necessary to dissolve the inorganic base. Crucially, the solvent must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[5] |

Experimental Protocols

Safety First: Handling Reagents

-

This compound: Avoid contact with skin and eyes. Handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and safety goggles.[17]

-

Palladium Catalysts: Palladium compounds can be toxic and are costly. Handle with care, avoiding inhalation of dust.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).[18]

-

Solvents: 1,4-Dioxane and Toluene are flammable and have associated health risks. Use in a fume hood away from ignition sources.[19]

Protocol 1: Selective Mono-Arylation at the C2-Position

This protocol aims to selectively couple one equivalent of an arylboronic acid at the less sterically hindered C2 position.

Materials:

-

This compound

-

Arylboronic Acid (1.05 equivalents)

-

Pd₂(dba)₃ (0.01 equivalents, 1 mol%)

-

SPhos (0.022 equivalents, 2.2 mol%)

-

K₃PO₄ (2.5 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid (1.05 eq.), K₃PO₄ (2.5 eq.), Pd₂(dba)₃ (0.01 eq.), and SPhos (0.022 eq.).

-

Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

-

Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Once the starting dibromide is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: Double (Di-Suzuki) Arylation

This protocol is designed to achieve coupling at both the C1 and C2 positions.

Materials:

-

This compound

-

Arylboronic Acid (2.5 equivalents)

-

Pd(OAc)₂ (0.02 equivalents, 2 mol%)

-

XPhos (0.045 equivalents, 4.5 mol%)

-

Cs₂CO₃ (4.0 equivalents)

-

Toluene (degassed)

-

Water (degassed)

Procedure:

-

Follow steps 1 and 2 from Protocol 1, using the reagents and stoichiometry listed above for the double coupling.

-

Add degassed toluene and degassed water via syringe to create a 4:1 solvent mixture.

-

Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. A higher temperature is often required to overcome the steric hindrance at the C1 position for the second coupling.

-

Monitor the reaction progress. This reaction may require a longer time (12-24 hours) to go to completion. Check for the disappearance of the mono-coupled intermediate.

-

Follow steps 6-9 from Protocol 1 for the workup and purification to isolate the desired di-arylated product.

Troubleshooting and Byproduct Mitigation

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents. | Ensure thorough degassing of solvents. Increase temperature in 10 °C increments. Use a more active ligand system (e.g., Buchwald ligands). Verify the purity of the boronic acid. |

| Poor Mono-selectivity | Stoichiometry of boronic acid is too high; Reaction run for too long or at too high a temperature. | Use precisely 1.0-1.05 equivalents of boronic acid. Monitor the reaction closely and stop it once the starting material is consumed. Lower the reaction temperature. |

| Protodeboronation | Presence of excess water or acidic impurities; Base is too weak or has poor solubility. | Ensure reagents are dry and the base is of high quality. Use a stronger base like K₃PO₄. Boronic esters (e.g., pinacol esters) are sometimes more resistant to this side reaction.[6] |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | This is a direct result of catalyst oxidation.[5] Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |

| Dehalogenation | The aryl halide is reduced instead of coupled. | This can sometimes occur with highly active catalysts or certain substrates.[20] Consider using a slightly less active catalyst system or lowering the reaction temperature. |

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be realized through the strategic application of the Suzuki-Miyaura cross-coupling. By carefully controlling stoichiometry, researchers can achieve selective mono-arylation at the less hindered C2 position. Alternatively, by using an excess of the boronic acid and more forcing conditions, exhaustive di-arylation can be accomplished. A judicious choice of a bulky, electron-rich phosphine ligand in combination with an appropriate base and rigorously deoxygenated solvents is critical to achieving high yields and minimizing byproduct formation. The protocols and principles outlined herein provide a robust framework for the successful application of this versatile building block in complex molecule synthesis.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Available from: [Link]

-

Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(27), 8273-8281. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

Chempall. Exploring Catalyst Options: Suzuki Coupling with Palladium. Available from: [Link]

-

Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(7), 455-468. Available from: [Link]

-

Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

-

Blakemore, D. C., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic Letters, 17(9), 2218-2221. Available from: [Link]

-

Thimmappa, R., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. Available from: [Link]

-

Chemistry LibreTexts. Palladium catalyzed couplings. (2020-07-01). Available from: [Link]

-

Oregon State University. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Available from: [Link]

-

Jin, M.-J., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(14), 5149-5152. Available from: [Link]

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014-07-07). Available from: [Link]

-

D’Amato, E., & Genc, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molbank, 2019(1), M1045. Available from: [Link]

-

Stanek, K., et al. (2007). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Beilstein Journal of Organic Chemistry, 3, 11. Available from: [Link]

-

Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(49), 17108-17110. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-309. Available from: [Link]

-

El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19205-19253. Available from: [Link]

-

Molander, G. A., & Ito, T. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539. Available from: [Link]

-

The Organic Chemistry Tutor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-08). Available from: [Link]

-

Wang, F., et al. (2018). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Organic Letters, 20(17), 5328-5331. Available from: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. echemi.com [echemi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 20. youtube.com [youtube.com]

cross-coupling reactions involving 1,2-Dibromo-4-(trifluoromethoxy)benzene

An In-Depth Guide to Cross-Coupling Reactions Involving 1,2-Dibromo-4-(trifluoromethoxy)benzene: Protocols and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound emerges as a highly valuable scaffold for the construction of complex molecular architectures. Its utility is rooted in two key features: the presence of a trifluoromethoxy (-OCF₃) group and two differentially positioned bromine atoms. The -OCF₃ group is a prized substituent in drug design, known for enhancing metabolic stability, increasing lipophilicity, and modulating bioavailability.[1] The two bromine atoms serve as versatile handles for sequential and regioselective cross-coupling reactions, enabling the controlled, stepwise introduction of diverse functionalities.

This guide provides a comprehensive overview of the primary palladium-catalyzed cross-coupling reactions involving this substrate, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic principles governing regioselectivity and provide detailed, field-proven protocols for researchers and drug development professionals.

Core Principle: Understanding Regioselectivity